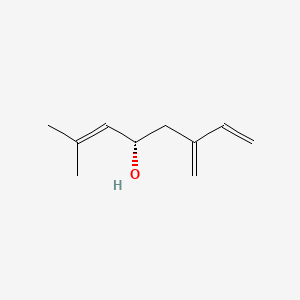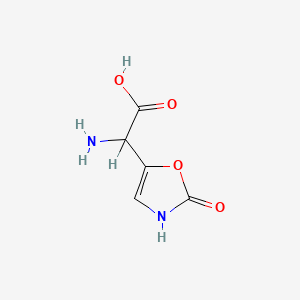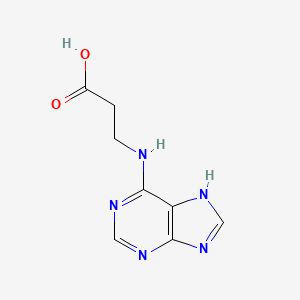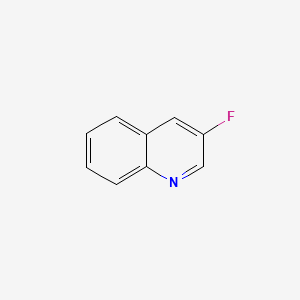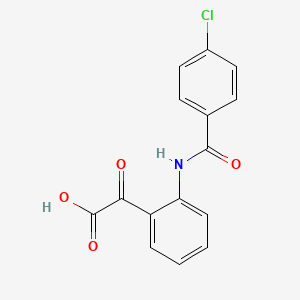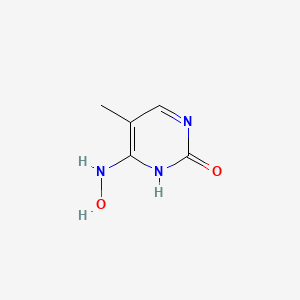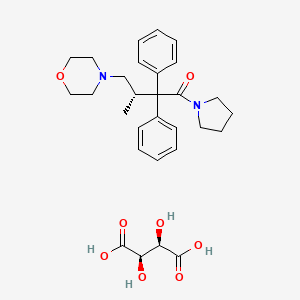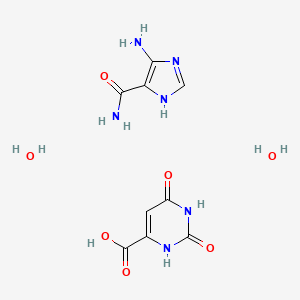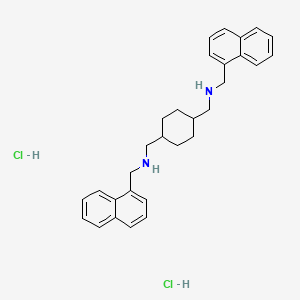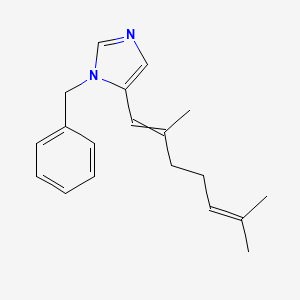
2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)- is a natural product found in Broussonetia kazinoki with data available.
Wissenschaftliche Forschungsanwendungen
Alkaloid Identification and Isolation
- Broussonetia Species Alkaloids : Studies identified and isolated new pyrrolidinyl piperidine alkaloids from Broussonetia kazinoki, including compounds with similar structural elements to 2-Piperidineethanol (Shibano et al., 1998).
Glycosidase Inhibitory Activities
- Synthetic Derivatives as Glycosidase Inhibitors : New derivatives synthesized from related structures demonstrated inhibitory activities toward various glycosidases, showing potential biomedical applications (Popowycz et al., 2004).
- Broussonetia Species for Glycosidase Inhibition : Additional studies on Broussonetia kazinoki isolated pyrrolidine alkaloids, including those with glycosidase inhibitory properties (Shibano et al., 1998).
Antihypertensive Properties
- Antihypertensive Activity : Certain 1-acyl-4 derivatives related to 2-Piperidineethanol demonstrated antihypertensive activity in studies, suggesting their therapeutic potential (Caroon et al., 1987).
Synthetic Methodologies
- Synthetic Approaches for Derivatives : New synthetic methodologies have been developed for producing various derivatives of pyrrolidines and piperidines, which could be applicable to 2-Piperidineethanol related compounds (Boto et al., 2001).
Structural and Molecular Analysis
- Crystal and Molecular Structures : Studies have explored the crystal and molecular structures of various piperidine derivatives, providing insights into their chemical behavior and potential applications (Kuleshova & Khrustalev, 2000).
Enzymatic Kinetic Resolution
- Enantioselective Synthesis : Enzymatic methods have been employed for the resolution of racemic mixtures of compounds structurally similar to 2-Piperidineethanol, aiding in the synthesis of enantiopure compounds (Perdicchia et al., 2015).
Eigenschaften
CAS-Nummer |
215117-17-2 |
|---|---|
Produktname |
2-Piperidineethanol, 1-acetyl-alpha-(6-((2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)-2-pyrrolidinyl)hexyl)-beta-hydroxy-, (alphaS,betaS,2R)- |
Molekularformel |
C22H40N2O7 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
1-[(2R)-2-[(1S,2S)-8-[(3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C22H40N2O7/c1-14(26)23-12-8-7-9-16(23)20(29)19(28)11-6-4-3-5-10-17-21(30)22(31)18(13-25)24(17)15(2)27/h16-22,25,28-31H,3-13H2,1-2H3/t16-,17?,18-,19+,20+,21-,22-/m1/s1 |
InChI-Schlüssel |
YIEPZDPKKNJALX-BNAIZAOKSA-N |
Isomerische SMILES |
CC(=O)N1CCCC[C@@H]1[C@@H]([C@H](CCCCCCC2[C@H]([C@@H]([C@H](N2C(=O)C)CO)O)O)O)O |
SMILES |
CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2C(=O)C)CO)O)O)O)O |
Kanonische SMILES |
CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2C(=O)C)CO)O)O)O)O |
Synonyme |
broussonetine J |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




